Lycoperodine-1

Description

Properties

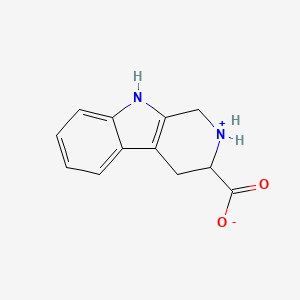

IUPAC Name |

(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNCEEGOMTYXKY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962491 | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42438-90-4 | |

| Record name | Lycoperodine-1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42438-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Lycoperodine-1 from Solanum lycopersicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, a naturally occurring alkaloid, has been identified in Solanum lycopersicum (tomato) and is recognized for its activity as a Calcium-Sensing Receptor (CaSR) agonist. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details plausible experimental protocols for its extraction and quantification, presents available quantitative data, and visualizes the key experimental workflows and its associated signaling pathway. This document serves as a foundational resource for researchers interested in the therapeutic potential and further investigation of this bioactive compound.

Introduction: Discovery and Significance

This compound is chemically known as (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (TCCA).[1] It belongs to the class of β-carboline alkaloids, which are known for their diverse pharmacological activities. While the specific historical details of its initial discovery from Solanum lycopersicum are not extensively documented in readily available literature, its presence in tomatoes has been confirmed through analytical studies.[2][3] The compound is significant due to its role as an agonist of the Calcium-Sensing Receptor (CaSR), a crucial G-protein coupled receptor involved in calcium homeostasis and various other physiological processes.[4][5] The ability of this compound to activate this receptor suggests its potential for therapeutic applications in disorders related to calcium metabolism and other conditions where CaSR modulation is beneficial.

Quantitative Data

Quantitative analysis has been performed to determine the concentration of this compound and related compounds in Solanum lycopersicum. The following table summarizes the available data.

| Compound | Matrix | Concentration (µg/g fresh weight) | Analytical Method | Reference |

| 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA)* | Tomato | < 0.05 | HPLC with fluorescence detection | --INVALID-LINK-- |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | Tomato | 0.05 - 0.25 | HPLC with fluorescence detection | --INVALID-LINK-- |

*Note: THCA is the racemic form of this compound ((3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid).

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from tomatoes is not widely published, a plausible methodology can be constructed based on established techniques for the extraction and analysis of tetrahydro-β-carbolines from food matrices.[6][7]

Extraction and Solid-Phase Extraction (SPE) Cleanup

-

Homogenization : A known weight of fresh tomato fruit is homogenized with a suitable solvent, such as methanol (B129727) or an acidified aqueous-organic mixture.

-

Centrifugation and Filtration : The homogenate is centrifuged to pellet solid debris, and the supernatant is collected and filtered.

-

Solid-Phase Extraction (SPE) : The filtered extract is passed through a strong cation-exchange SPE cartridge (e.g., benzenesulfonic acid-based).[7]

-

The cartridge is pre-conditioned according to the manufacturer's instructions.

-

The extract is loaded onto the cartridge, allowing the basic alkaloid to bind.

-

The cartridge is washed with a non-polar solvent to remove interfering non-basic compounds.

-

This compound is eluted from the cartridge using a basic methanolic solution.

-

-

Solvent Evaporation : The eluate is evaporated to dryness under reduced pressure.

-

Reconstitution : The dried residue is reconstituted in a suitable solvent for analytical analysis.

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC) : The reconstituted sample is analyzed by reversed-phase HPLC.[7]

-

Column : A C18 column is typically used.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : Fluorescence detection is highly sensitive for tetrahydro-β-carbolines.[6][7] Excitation and emission wavelengths should be optimized for this compound.

-

-

Mass Spectrometry (MS) : For structural confirmation and enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[6] Electrospray ionization (ESI) in positive mode would be suitable for detecting the protonated molecule of this compound.

Visualizations

Experimental Workflow for Isolation and Analysis

References

- 1. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 1,2, 3,4-tetrahydro-beta-carboline-3-carboxylic acid in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lycoperodine-1: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, also known as (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a naturally occurring alkaloid belonging to the β-carboline class of compounds.[1] It has been identified as an active product that can be isolated from tomato fruits (Lycopersicon esculentum).[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation, alongside a visualization of its associated signaling pathway, are presented to support further research and drug development efforts.

Chemical Structure and Identification

This compound possesses a tricyclic indole (B1671886) alkaloid core structure. The systematic IUPAC name for this compound is (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.

| Identifier | Value |

| CAS Number | 42438-90-4 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

| SMILES | O=C(O)[C@@H]1CC2=C(NC3=C2C=CC=C3)CN1 |

| InChI | InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m0/s1 |

| InChIKey | FSNCEEGOMTYXKY-JTQLQIEISA-N |

| Synonyms | (-)-(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid, Cyclomethyltryptophan |

Physicochemical Properties

Detailed experimental data for some physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available information and data for closely related compounds.

| Property | Value | Notes |

| Appearance | White to off-white solid.[2] | |

| Melting Point | 206-208 °C | For the related compound 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole.[3] A specific melting point for this compound is not readily available. |

| Solubility | Soluble in DMSO (40 mg/mL with sonication and pH adjustment to 9 with 1 M NaOH).[4] For in vivo studies, soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 4 mg/mL).[2] Also soluble in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline) (≥ 4 mg/mL).[2] β-carboline alkaloids, in general, have low solubility in water but are soluble in organic solvents like acetone, chloroform, benzene, and methanol.[5] | |

| Storage | Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |

Spectroscopic Data

Biological Activity and Pharmacology

This compound is an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[2] The activation of CaSR by agonists like this compound can trigger intracellular signaling cascades, primarily through the Gq/11 and Gi/o pathways, leading to intracellular calcium mobilization and other downstream effects.[6]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of the tetrahydro-β-carboline core of this compound is typically achieved through the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine (in this case, L-tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Reaction: Pictet-Spengler reaction of L-tryptophan with formaldehyde (B43269).

Materials:

-

L-Tryptophan

-

Formaldehyde (37% aqueous solution)

-

Glacial Acetic Acid

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve L-tryptophan in glacial acetic acid.

-

Add an equimolar amount of aqueous formaldehyde to the solution.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield crystalline this compound.

Isolation of this compound from Natural Sources (General Workflow)

This compound can be isolated from tomato fruits (Lycopersicon esculentum).[2] A general workflow for the isolation of natural products from plant material is outlined below.

Caption: General workflow for the isolation of this compound.

Calcium-Sensing Receptor (CaSR) Activation Assay (Representative Protocol)

The agonistic activity of this compound on the CaSR can be determined by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the receptor.

Principle: CaSR activation by an agonist leads to the mobilization of calcium from intracellular stores, which can be detected using a calcium-sensitive fluorescent dye.

Materials:

-

HEK293 cells stably expressing human CaSR (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

This compound (test compound)

-

Ionomycin (B1663694) (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture: Culture CaSR-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in serum-free medium.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with PBS or a suitable assay buffer to remove excess dye.

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the different concentrations of this compound to the respective wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at baseline and then kinetically after compound addition.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over baseline for each well.

-

Plot the dose-response curve of this compound and determine the EC₅₀ value.

-

Use a known CaSR agonist or ionomycin as a positive control.

-

Signaling Pathway

This compound acts as an agonist on the Calcium-Sensing Receptor (CaSR). The activation of CaSR initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq/11 and Gi/o proteins.

Caption: CaSR signaling pathway activated by this compound.

Conclusion

This compound is a promising natural product with defined activity as a Calcium-Sensing Receptor agonist. Its tetrahydro-β-carboline scaffold presents an interesting starting point for medicinal chemistry campaigns. This guide provides foundational information and representative protocols to facilitate further investigation into the therapeutic potential of this compound and its derivatives. The availability of a synthetic route and a clear understanding of its primary signaling pathway are critical for advancing this compound from a laboratory curiosity to a potential therapeutic agent. Further research is warranted to fully elucidate its spectroscopic properties, pharmacokinetic profile, and in vivo efficacy.

References

- 1. files.sdiarticle5.com [files.sdiarticle5.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetrahydro-9H-pyrido 3,4-b indole 98 16502-01-5 [sigmaaldrich.com]

- 4. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Lycoperodine-1 (CAS: 42438-90-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, also known as TNCA or L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, is a naturally occurring tryptophan derivative found in tomato fruits (Lycopersicon esculentum). It has been identified as a high-affinity co-agonist of the Calcium-Sensing Receptor (CaSR), a crucial G protein-coupled receptor (GPCR) involved in calcium homeostasis and various physiological processes. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, biological activity, and detailed experimental protocols for its study. The information presented herein is intended to support further research and drug development efforts targeting the CaSR.

Chemical and Physical Properties

This compound is a heterocyclic carboxylic acid with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its chemical structure features a tetrahydro-β-carboline core, which is structurally related to tryptophan.

| Property | Value | Reference |

| CAS Number | 42438-90-4 | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | |

| IUPAC Name | (3S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Synonyms | TNCA, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 40 mg/mL) | |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound functions as a potent co-agonist at the CaSR. It does not activate the receptor on its own but significantly potentiates the activity of the primary agonists, extracellular calcium (Ca²⁺) and magnesium (Mg²⁺). This potentiation is achieved by binding to a site in the hinge region of the CaSR's extracellular domain, which is shared with other amino acid co-agonists like L-phenylalanine.

The co-agonist activity of this compound is of high affinity, with an apparent EC₅₀ of ≤2 μM for its potentiation of Mg²⁺-induced intracellular calcium signaling. It is approximately 1000-fold more potent than L-phenylalanine in this regard. A maximally active concentration of 0.1 to 0.5 mM this compound has been shown to markedly reduce the EC₅₀ for Mg²⁺ activation of the CaSR. Furthermore, studies on halogenated derivatives suggest that modifications to the this compound structure, such as fluorination, may lead to even higher agonistic potential.

The CaSR is known to couple to multiple G protein signaling pathways. The primary pathways activated upon agonism include:

-

Gq/11 Pathway : This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.

-

Gi/o Pathway : Activation of this pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The potentiation of CaSR activity by this compound enhances these downstream signaling events, making it a valuable tool for studying CaSR function and a potential lead compound for the development of novel CaSR modulators.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes a method to quantify the potentiation of Ca²⁺- or Mg²⁺-induced intracellular calcium mobilization by this compound in HEK293 cells stably expressing the human CaSR.

Materials:

-

HEK293 cells stably expressing human CaSR

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fura-2 AM

-

Pluronic F-127

-

This compound (TNCA)

-

CaCl₂ and MgCl₂ stock solutions

-

Ionomycin

-

EGTA

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

-

Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS containing 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

-

Wash the cells once with HBSS.

-

Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.

-

-

Cell Washing: Wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.

-

Compound Preparation:

-

Prepare a 2X stock solution of this compound in HBSS.

-

Prepare 2X stock solutions of varying concentrations of CaCl₂ or MgCl₂ in HBSS.

-

-

Assay:

-

Add 50 µL of the 2X this compound solution (or vehicle control) to the appropriate wells.

-

Place the plate in the fluorescence plate reader and begin recording the fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

-

After establishing a stable baseline, add 50 µL of the 2X CaCl₂ or MgCl₂ solutions to stimulate the cells.

-

Continue recording the fluorescence ratio for several minutes to capture the peak and subsequent decline of the intracellular calcium response.

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio over time.

-

Determine the peak response for each concentration of CaCl₂ or MgCl₂ in the presence and absence of this compound.

-

Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ values.

-

Compare the EC₅₀ values in the presence and absence of this compound to quantify its potentiating effect.

-

G Protein Activation Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol outlines a BRET-based assay to measure the activation of Gq/11 or Gi/o proteins in response to CaSR activation potentiated by this compound.

Materials:

-

HEK293T cells

-

Cell culture reagents (as above)

-

Plasmids encoding:

-

Human CaSR

-

Gαq-Rluc8 or Gαi1-Rluc8

-

Gβ1

-

Gγ2-Venus

-

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM

-

PBS

-

Coelenterazine h (luciferase substrate)

-

This compound (TNCA)

-

CaCl₂ stock solution

-

White, opaque 96-well microplates

-

Luminometer capable of simultaneous dual-channel detection (for Rluc8 and Venus)

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding CaSR, the appropriate Gα-Rluc8, Gβ1, and Gγ2-Venus. Plate the transfected cells in white, opaque 96-well plates.

-

Cell Culture: Culture the transfected cells for 24-48 hours.

-

Assay Preparation:

-

Wash the cells once with PBS.

-

Add 80 µL of PBS to each well.

-

-

Compound and Substrate Addition:

-

Add 10 µL of a 10X solution of this compound (or vehicle) to the appropriate wells.

-

Add 10 µL of a 10X solution of Coelenterazine h (final concentration 5 µM).

-

Incubate for 5 minutes at room temperature.

-

-

BRET Measurement (Baseline): Measure the baseline luminescence from both the Rluc8 donor (e.g., ~480 nm) and the Venus acceptor (e.g., ~530 nm).

-

Stimulation: Add 10 µL of a 10X solution of CaCl₂ to stimulate the CaSR.

-

BRET Measurement (Stimulated): Immediately begin measuring the luminescence from both channels for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

A decrease in the BRET ratio upon stimulation indicates G protein activation (dissociation of Gα-Rluc8 from Gβγ-Venus).

-

Plot the change in BRET ratio against the concentration of CaCl₂ in the presence and absence of this compound.

-

Determine the EC₅₀ values to quantify the potentiation of G protein activation by this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: CaSR Signaling Pathways Activated by this compound Co-agonism.

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a potent and high-affinity co-agonist of the Calcium-Sensing Receptor. Its ability to significantly enhance the sensitivity of the CaSR to its endogenous ligands makes it an invaluable research tool for elucidating the complex signaling pathways regulated by this receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers to investigate the therapeutic potential of modulating CaSR activity with this compound and its derivatives in a variety of physiological and pathological contexts. Further studies are warranted to fully explore its pharmacological profile and potential applications in drug discovery.

An In-depth Technical Guide to the Biosynthesis of Lycoperodine-1, a Tryptophan-Derived Alkaloid in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lycoperodine-1, a compound initially misassociated with Lycopodium alkaloids, has been identified as L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. This β-carboline alkaloid is not derived from lysine, but rather biosynthesized from L-tryptophan and has been isolated from plants of the Solanaceae family, notably tomato (Solanum lycopersicum). This guide provides a comprehensive overview of its biosynthetic pathway, focusing on the core chemical reactions, enzymatic players, and the regulatory landscape. It is designed to be a technical resource, presenting available quantitative data, detailed experimental methodologies, and visual representations of the biochemical pathways to aid in further research and drug development endeavors.

Introduction: Reclassification and Significance

This compound (CAS 42438-90-4) is structurally classified as a β-carboline alkaloid.[1] These compounds are characterized by a tricyclic pyrido[3,4-b]indole ring system.[2] The initial association with Lycopodium alkaloids was incorrect; this compound is a tryptophan-derived secondary metabolite found in the Solanaceae family, including tomato.[3][4] β-carboline alkaloids exhibit a wide range of pharmacological activities, and as such, understanding their biosynthesis is of significant interest for drug discovery and metabolic engineering.[2] this compound itself has been noted as an agonist of Ca2+ sensing receptors (CaSR).[3]

The Core Biosynthetic Pathway

The biosynthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is centered around the Pictet-Spengler reaction, a fundamental process in alkaloid biosynthesis.[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or α-keto acid, followed by ring closure to form the characteristic tetrahydro-β-carboline scaffold.

The proposed biosynthetic pathway in tomato involves the following key stages:

-

Formation of the Tryptamine (B22526) Backbone: The pathway initiates with the amino acid L-tryptophan. In plants, L-tryptophan is converted to tryptamine via decarboxylation. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) .[4] Tomato plants (Solanum lycopersicum) have been found to possess multiple TDC genes.[4]

-

The Pictet-Spengler Condensation: Tryptamine, or a derivative thereof, serves as the β-arylethylamine precursor. This molecule then undergoes a Pictet-Spengler reaction with an aldehyde or α-keto acid. While the specific aldehyde or keto acid involved in the formation of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in tomato has not been definitively identified, the reaction is catalyzed by a class of enzymes known as Pictet-Spenglerases (also referred to as strictosidine (B192452) synthases in other contexts).[3]

The general mechanism involves the formation of a Schiff base between the amine and the carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution on the indole (B1671886) ring to form the new heterocyclic ring.

Key Enzymes and Genes

While the complete enzymatic cascade for this compound biosynthesis in tomato is not fully elucidated, research has identified key genes in the upstream pathway.

-

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the first committed step, converting L-tryptophan to tryptamine.[4] Multiple TDC genes have been identified in the tomato genome (Solanum lycopersicum), suggesting a complex regulation of tryptamine biosynthesis.[4]

-

Pictet-Spenglerase: This class of enzymes is responsible for the crucial ring-forming condensation reaction. While specific Pictet-Spenglerase enzymes have been characterized in other plants, the specific enzyme responsible for this compound formation in tomato has yet to be identified and characterized.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. However, related studies on tryptophan-derived metabolites in tomato provide some context. For instance, tryptamine has been quantified in various tomato tissues, with levels reaching up to approximately 8.33 μg/g fresh weight in seeds.[4] Transcriptomic and metabolomic analyses of tomato fruit at different ripening stages have revealed significant changes in the expression of genes related to alkaloid biosynthesis and the accumulation of various alkaloids, although specific data for this compound is not yet available in a structured format.[5]

Table 1: 1H and 13C NMR Data for L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

| Position | 1H Chemical Shift (δ ppm) | 13C Chemical Shift (δ ppm) |

| Indole Moiety | ||

| 4 | - | 106.6 |

| 5 | 7.49 (d, J=7.8 Hz) | 125.7 |

| 6 | 7.15 (t, J=7.8 Hz) | 122.8 |

| 7 | 7.07 (t, J=7.8 Hz) | 120.0 |

| 8 | 7.41 (d, J=7.8 Hz) | 112.2 |

| 4a | - | 138.8 |

| 8a | - | 128.5 |

| Tetrahydropyridine Moiety | ||

| 1 | 4.29 (s) | 41.5 |

| 3 | 4.31 (t, J=4.2 Hz) | 53.6 |

| 4α | 3.42 (dd, J=16.2, 4.2 Hz) | 21.0 |

| 4β | 3.14 (dd, J=16.2, 4.2 Hz) | |

| Carboxylic Acid | ||

| 3-COOH | - | 171.7 |

Note: Data extracted from a study where spectra were recorded in D2O + F3CCOOD.[6] Chemical shifts may vary depending on the solvent and conditions.

Experimental Protocols

Extraction and Quantification of β-Carboline Alkaloids by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of β-carboline alkaloids from plant material, adapted from methods used for similar compounds.

1. Sample Preparation (QuEChERS-based): a. Homogenize 2 g of fresh plant material (e.g., tomato fruit tissue). b. Add 10 µL of an appropriate internal standard mixture. c. Add 5 mL of deionized water and vortex. d. Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.[7] e. Add extraction salts (e.g., sodium citrate) and shake vigorously.[7] f. Centrifuge to separate the layers. g. Take an aliquot of the acetonitrile supernatant for cleanup. h. Cleanup can be performed using dispersive solid-phase extraction (d-SPE) with appropriate sorbents. i. Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm) is typically used.[8]

- Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid (e.g., 0.1%), is common.[8]

- Ionization: Electrospray ionization (ESI) in positive mode is generally effective for β-carboline alkaloids.

- Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and the internal standard must be optimized.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is based on the fluorometric detection of tryptamine produced from tryptophan.

1. Enzyme Extraction: a. Homogenize fresh plant tissue on ice in an extraction buffer (e.g., 200 mM Tris-HCl, pH 7.6, containing EDTA and β-mercaptoethanol).[9] b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) to pellet cell debris.[9] c. Desalt the supernatant using a desalting column (e.g., PD-10).[9]

2. Enzymatic Reaction: a. Prepare an assay mixture containing buffer, pyridoxal-5'-phosphate (PLP) as a cofactor, and the enzyme extract. b. Initiate the reaction by adding the substrate, L-tryptophan. c. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

3. Product Detection: a. Stop the reaction and adjust the pH to ≥ 11 to make the tryptamine amenable to extraction.[2] b. Extract the tryptamine into an organic solvent such as ethyl acetate.[2] c. Measure the fluorescence of the tryptamine in the organic phase using a spectrofluorometer (excitation ~280 nm, emission ~350 nm).[2] d. Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve of known tryptamine concentrations.

Regulation and Future Perspectives

The biosynthesis of alkaloids in tomato is a complex process influenced by developmental stage and genetic factors.[5] Transcriptomic studies have shown that the expression of genes involved in alkaloid biosynthesis changes significantly during fruit ripening.[5] The identification of transcription factors that regulate these pathways is an active area of research and holds promise for the metabolic engineering of tomato to enhance the production of valuable compounds like this compound.

Future research should focus on:

-

Identifying the specific aldehyde or α-keto acid precursor involved in the Pictet-Spengler reaction.

-

Isolating and characterizing the specific Pictet-Spenglerase enzyme from Solanum lycopersicum.

-

Elucidating the regulatory network, including transcription factors, that controls the expression of the biosynthetic genes.

-

Performing detailed quantitative analysis of this compound and its precursors across different tomato cultivars and ripening stages to build a comprehensive metabolic profile.

The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also provide the necessary tools for its biotechnological production for potential pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. old.geneticagraria.it [old.geneticagraria.it]

- 4. mdpi.com [mdpi.com]

- 5. Transcriptomics and Metabolomics Reveal Tomato Consumption Alters Hepatic Xenobiotic Metabolism and Induces Steroidal Alkaloid Metabolite Accumulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-L-1,2,3,4-Tetrahydronorharman-3-Carboxylsäure AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Expression of Tryptophan Decarboxylase and Tyrosine Decarboxylase Genes in Tobacco Results in Altered Biochemical and Physiological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Agonistic Action of Lycoperodine-1 on the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, a molecule identified as an agonist of the Calcium-Sensing Receptor (CaSR), presents a promising avenue for therapeutic intervention in diseases characterized by dysregulated calcium homeostasis. This technical whitepaper delves into the putative mechanism of action of this compound on the CaSR. While specific quantitative data for this compound is not extensively available in the public domain, this guide provides a comprehensive framework for its characterization based on the well-established pharmacology of the CaSR and its known agonists. We will explore the canonical signaling pathways activated by the CaSR, present standardized experimental protocols to assess agonist activity, and provide comparative quantitative data from known CaSR modulators. This document serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this compound and similar compounds.

The Calcium-Sensing Receptor (CaSR): A Key Regulator of Calcium Homeostasis

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1][2] Expressed predominantly in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]ₑ).[3][4] Activation of the CaSR by elevated [Ca²⁺]ₑ initiates a signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH), leading to reduced bone resorption and decreased renal calcium reabsorption, thereby lowering blood calcium levels.[3]

The CaSR exists as a homodimer, with each protomer featuring a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[5] The ECD contains a Venus flytrap (VFT) domain, which serves as the primary binding site for the orthosteric agonist, Ca²⁺.[6] In addition to the orthosteric site, the CaSR possesses multiple allosteric sites, primarily within the 7TM domain, which can be targeted by a variety of endogenous and synthetic molecules to modulate receptor activity.[6][7][8]

Putative Mechanism of Action of this compound

This compound is classified as an agonist of the CaSR.[9][10] Given its chemical structure as a small molecule, it is highly probable that this compound functions as a positive allosteric modulator (PAM). PAMs bind to an allosteric site on the receptor, typically within the 7TM domain, and enhance the sensitivity of the CaSR to its endogenous agonist, Ca²⁺.[5][8] This potentiation of Ca²⁺-mediated signaling allows for a fine-tuned and robust cellular response even at physiological calcium concentrations. While direct binding data for this compound is not currently available, this proposed mechanism aligns with the action of other well-characterized small-molecule CaSR agonists.

Caption: Proposed logical workflow of this compound as a positive allosteric modulator of the CaSR.

Quantitative Data for Known CaSR Agonists (Positive Allosteric Modulators)

To provide a framework for evaluating the potential potency of this compound, the following table summarizes the half-maximal effective concentrations (EC₅₀) of several known CaSR PAMs in inducing intracellular calcium mobilization.

| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

| Cinacalcet | HEK293 (expressing human CaSR) | Intracellular Ca²⁺ Mobilization | ~20-60 | [11] |

| Evocalcet | hCaR-HEK293 | Intracellular Ca²⁺ Mobilization | 92.7 | [11] |

| Calindol hydrochloride | HEK293 | Intracellular Ca²⁺ Mobilization | 132 | [10] |

Experimental Protocols for Assessing CaSR Agonist Activity

The following are detailed, standardized protocols for the primary in vitro assays used to characterize the activity of CaSR agonists like this compound.

Intracellular Calcium Mobilization Assay

This assay is a primary method for quantifying the activation of the Gq/11 pathway downstream of CaSR.

Objective: To measure the dose-dependent increase in intracellular calcium concentration ([Ca²⁺]ᵢ) in response to a CaSR agonist.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR.

Materials:

-

HEK293-CaSR cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound or other test compounds

-

Ionomycin (B1663694) (positive control)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells onto poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer of HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

-

Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Assay:

-

Wash the cells twice with 100 µL of HBSS containing 2.5 mM probenecid.

-

Add 100 µL of HBSS with probenecid to each well.

-

Prepare serial dilutions of this compound in HBSS.

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Program the instrument to measure fluorescence (Excitation: 494 nm, Emission: 516 nm) before and after the addition of the compound.

-

Add 20 µL of the this compound dilutions to the respective wells and record the fluorescence signal for at least 180 seconds.

-

As a positive control, add a saturating concentration of ionomycin to determine the maximum fluorescence response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the basal fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Caption: Experimental workflow for the intracellular calcium mobilization assay.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another key signaling cascade downstream of CaSR.

Objective: To quantify the level of phosphorylated ERK1/2 in response to CaSR agonism.

Cell Line: HEK293 cells stably expressing the human CaSR.

Materials:

-

HEK293-CaSR cells

-

DMEM/F12 medium

-

FBS

-

Penicillin-Streptomycin

-

96-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Assay kit for phospho-ERK1/2 (e.g., AlphaScreen SureFire, HTRF, or ELISA-based kits)

-

This compound or other test compounds

-

Plate reader compatible with the chosen assay format

Procedure:

-

Cell Culture and Treatment:

-

Culture and seed HEK293-CaSR cells in 96-well plates as described for the calcium mobilization assay.

-

Once the cells are confluent, replace the growth medium with serum-free medium and incubate for 18-24 hours to quiesce the cells.

-

Treat the cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and add 50-100 µL of ice-cold lysis buffer to each well.

-

Incubate on ice for 10-15 minutes with gentle agitation.

-

-

Detection of Phospho-ERK1/2:

-

Follow the manufacturer's protocol for the chosen phospho-ERK1/2 detection kit. This typically involves transferring the cell lysates to an assay plate and adding detection reagents (e.g., antibody-coated beads).

-

Incubate the assay plate as per the kit instructions.

-

-

Data Acquisition and Analysis:

-

Read the plate on a compatible plate reader (e.g., measuring luminescence or fluorescence).

-

Normalize the data to a positive control (e.g., a known ERK activator) and a negative control (untreated cells).

-

Plot the normalized signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Caption: Experimental workflow for the ERK1/2 phosphorylation assay.

CaSR Signaling Pathways

Upon activation by an agonist such as this compound, the CaSR couples to heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[4][12]

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, resulting in a transient increase in [Ca²⁺]ᵢ.[13] DAG, in conjunction with the elevated [Ca²⁺]ᵢ, activates protein kinase C (PKC).

-

Gαi/o Pathway: Coupling to Gαi/o results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

MAPK/ERK Pathway: The CaSR can also activate the MAPK/ERK pathway through both G-protein-dependent and β-arrestin-mediated mechanisms.[10] This pathway is crucial for regulating cellular processes such as proliferation and differentiation.

Caption: Overview of the primary signaling pathways activated by the Calcium-Sensing Receptor.

Conclusion

This compound holds promise as a therapeutic agent through its agonistic activity on the Calcium-Sensing Receptor. Based on the available information and the established pharmacology of similar compounds, it is hypothesized that this compound acts as a positive allosteric modulator, enhancing the sensitivity of the CaSR to extracellular calcium and thereby potentiating its downstream signaling pathways. The experimental protocols and comparative data provided in this guide offer a robust framework for the detailed characterization of this compound's mechanism of action. Further research is warranted to elucidate its specific binding site, affinity, and potency, which will be crucial for its development as a clinical candidate.

References

- 1. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behind the curtain: cellular mechanisms for allosteric modulation of calcium-sensing receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How Do Modulators Affect the Orthosteric and Allosteric Binding Pockets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Lycoperodine-1: A Natural Calcimimetic Compound for Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lycoperodine-1, a natural alkaloid found in tomatoes (Solanum lycopersicum), has been identified as an agonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] This positions it as a potential natural calcimimetic, a class of compounds that mimic the effect of extracellular calcium, with therapeutic implications for disorders of calcium homeostasis, such as hyperparathyroidism. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the established signaling pathways of its target receptor, and the standard experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in public literature, this document presents generalized methodologies and illustrative data for a representative natural calcimimetic to guide future research and development.

Introduction to Calcimimetics and the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[4][5] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium levels. Activation of the CaSR in the parathyroid gland inhibits the secretion of parathyroid hormone (PTH), a key regulator of serum calcium.

Calcimimetics are a class of drugs that allosterically modulate the CaSR, increasing its sensitivity to extracellular calcium. This leads to a reduction in PTH secretion, and consequently, a decrease in serum calcium levels. Synthetic calcimimetics, such as Cinacalcet and Etelcalcetide, are established treatments for secondary hyperparathyroidism in patients with chronic kidney disease. The discovery of natural compounds with calcimimetic properties, such as this compound, opens new avenues for the development of novel therapeutics.

This compound: A Natural CaSR Agonist

This compound is an alkaloid that has been isolated from tomato fruits (Solanum lycopersicum). It is identified as an agonist of the CaSR, suggesting its potential as a natural calcimimetic compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (3S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Synonyms | Cyclomethyltryptophan, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | |

| CAS Number | 42438-90-4 | |

| Natural Source | Solanum lycopersicum (Tomato) | |

| In Vitro Solubility | ≥ 4 mg/mL (18.50 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | |

| In Vivo Solubility | ≥ 4 mg/mL (18.50 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Putative Mechanism of Action: CaSR Signaling Pathways

As a CaSR agonist, this compound is expected to activate the intracellular signaling pathways downstream of the receptor. The primary signaling cascades initiated by CaSR activation are the Gq/11-mediated pathway leading to intracellular calcium mobilization and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

Gq/11-PLC-IP3-Ca²⁺ Signaling Pathway

Activation of the CaSR by an agonist like this compound leads to the coupling of the Gq/11 alpha subunit of the heterotrimeric G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Cyclomethyltryptophan) | CaSR受体激动剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Lycoperodine-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lycoperodine-1, a natural product isolated from tomato fruits (Lycopersicon sculentum), has been identified as an agonist of the Calcium-Sensing Receptor (CaSR).[1] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in vitro biological activity data for this compound. This document summarizes the currently available information on this compound and outlines the existing knowledge gaps. Due to the limited data, a detailed quantitative analysis and visualization of signaling pathways as requested cannot be fully provided at this time.

Core Biological Activity: Calcium-Sensing Receptor (CaSR) Agonism

The primary characterized biological activity of this compound is its function as an agonist for the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating extracellular calcium homeostasis. Its activation can trigger various intracellular signaling cascades. While the agonistic activity of this compound on CaSR is reported, specific quantitative data such as EC50 values from in vitro assays are not available in the reviewed literature.

Quantitative Data Summary

A thorough search for quantitative in vitro data for this compound, including metrics like IC50 or EC50 values, yielded no specific results. The following table reflects this lack of available information.

| Biological Target | Assay Type | Metric | Value | Reference |

| CaSR | Not Specified | EC50/IC50 | Data Not Available | |

| Other Targets | Not Specified | - | Data Not Available |

Note: The absence of data highlights a significant area for future research to quantify the potency and efficacy of this compound at its known target and to explore potential off-target activities.

Experimental Protocols

Detailed in vitro experimental protocols for assessing the biological activity of this compound are not described in the available literature. However, a protocol for the preparation of a this compound solution for in vivo studies has been published and is detailed below. This may serve as a starting point for designing in vitro experiments.

Protocol for this compound Solution Preparation (for in vivo studies) [1]

-

Solvent Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Procedure (for 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of a 40.0 mg/mL DMSO stock solution of this compound and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of Saline to bring the final volume to 1 mL.

-

Achieved Solubility: ≥ 4 mg/mL (18.50 mM)

Note on In Vitro Assay Design: Researchers would need to adapt this or develop new protocols suitable for specific in vitro systems, considering factors such as solvent tolerance of cell lines and potential interference with assay components.

Signaling Pathways

While this compound is known to target the CaSR, specific details of the downstream signaling pathways modulated by this compound in vitro have not been elucidated in the available literature. The general signaling cascade initiated by CaSR activation is well-documented and is presented below as a hypothetical pathway for this compound action, pending experimental validation.

Caption: Hypothetical signaling pathway of this compound via CaSR activation.

Conclusion and Future Directions

The current body of scientific literature identifies this compound as a CaSR agonist but lacks detailed in vitro characterization. There is a clear need for further research to:

-

Determine the potency and efficacy of this compound at the CaSR using functional in vitro assays.

-

Investigate the selectivity of this compound by screening it against a panel of other receptors.

-

Elucidate the specific downstream signaling pathways activated by this compound in various cell types.

-

Evaluate its broader in vitro pharmacological profile, including potential effects on cell proliferation, apoptosis, and other cellular processes.

This technical guide will be updated as more information on the in vitro biological activity of this compound becomes available.

References

The Therapeutic Potential of Lycoperodine-1 in Metabolic Diseases: A Review of Current Knowledge and Future Directions

A notable scarcity of direct scientific evidence currently limits a comprehensive understanding of Lycoperodine-1's therapeutic potential in metabolic diseases. Extensive searches of available scientific literature reveal no dedicated studies investigating the effects of this compound on conditions such as diabetes, obesity, or insulin (B600854) resistance. It is crucial to distinguish this compound from Lycopene, a well-researched carotenoid found in tomatoes with established links to metabolic health.[1][2][3][4][5] this compound, also known as Cyclomethyltryptophan, is a distinct compound.

While direct research is lacking, the known mechanism of action for this compound as an agonist of the Calcium-Sensing Receptor (CaSR) provides a foundation for exploring its hypothetical role in metabolic regulation.[6] The CaSR is a G-protein coupled receptor that plays a primary role in calcium homeostasis but is also expressed in tissues central to metabolic control, including pancreatic islets, adipose tissue, and the brain.[6][7] Therefore, this guide will focus on the established roles of the CaSR in metabolic processes to postulate the potential, yet unproven, therapeutic avenues for this compound.

The Calcium-Sensing Receptor (CaSR): A Potential Target in Metabolic Disease

The CaSR is a versatile receptor that, upon activation, can trigger various intracellular signaling cascades.[7][8][9][10] Its presence in metabolically active tissues suggests a role beyond systemic calcium regulation.

Role in Pancreatic β-cell Function and Insulin Secretion

The CaSR is expressed in pancreatic β-cells and is implicated in the regulation of insulin secretion.[6][11] Activation of the CaSR in these cells can modulate insulin release, suggesting that a CaSR agonist like this compound could potentially influence glucose homeostasis.[11][12] Studies have shown that increased CaSR expression may be related to compensatory insulin secretion during aging-associated insulin resistance in mice.[13]

Involvement in Adipose Tissue and Lipid Metabolism

Research indicates that the CaSR is present in adipocytes and may play a role in fat accumulation and lipolysis.[7][12][14] One study in rats suggested that CaSR activation in adipose tissue has an antilipolytic effect, potentially affecting fat storage.[14] Furthermore, there is evidence for sex-specific roles of adipocyte CaSR in the susceptibility to high-fat diet-induced obesity.[15] This suggests that modulating CaSR activity could be a target for influencing lipid metabolism.

Central Regulation of Energy Metabolism

The CaSR is also expressed in the hypothalamus, a key brain region for controlling energy balance.[16][17] Studies in mice with neuron-specific deletion of the CaSR showed significant impairments in growth and metabolism, including increased fat accumulation and disrupted glucose tolerance.[16][17] This points to a critical role for central CaSR signaling in the regulation of body weight and energy homeostasis.

Postulated Signaling Pathways for a CaSR Agonist in Metabolic Regulation

Activation of the CaSR by an agonist such as this compound initiates a cascade of intracellular events. The receptor primarily couples to G-proteins Gq/11 and Gi/o.[7][9] The Gq/11 pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7] These pathways can influence a variety of cellular processes relevant to metabolism, including hormone secretion and gene expression.[8]

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. The Relationship Between Lycopene and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lycopene in protection against obesity and diabetes: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 7. Calcium-Sensing Receptor (CaSR), Its Impact on Inflammation and the Consequences on Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The calcium-sensing receptor and β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diseases associated with calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increase of Calcium Sensing Receptor Expression Is Related to Compensatory Insulin Secretion during Aging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The calcium-sensing receptor affects fat accumulation via effects on antilipolytic pathways in adipose tissue of rats fed low-calcium diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The calcium-sensing-receptor (CaSR) in adipocytes contributes to sex-differences in the susceptibility to high fat diet induced obesity and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Extracellular Ca2+-Sensing Receptor (CaSR) Regulates Hypothalamic Function to Control Energy and Skeletal Metabolism in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Lycoperodine-1: A Technical Guide to its Downstream Signaling Pathways via the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lycoperodine-1 and the Calcium-Sensing Receptor (CaSR)

This compound is a small molecule isolated from sources such as tomato fruits (Lycopersicon sculentum).[1] Its primary identified pharmacological target is the Calcium-Sensing Receptor (CaSR), a class C GPCR that plays a pivotal role in monitoring and regulating extracellular calcium levels. The CaSR is highly expressed in the parathyroid glands and kidneys, but is also found in a wide range of other tissues, including the brain, intestine, and bone. Its activation by agonists leads to conformational changes that trigger intracellular signaling through multiple G-protein-dependent and -independent pathways.

Downstream Signaling Pathways of CaSR Activation

The activation of CaSR by an agonist like this compound is known to initiate signaling through several heterotrimeric G-proteins, primarily Gαq/11, Gαi/o, and Gα12/13. These pathways can also be modulated by G-protein-independent mechanisms involving β-arrestins.

Gαq/11-Mediated Pathway

The most prominent signaling cascade initiated by CaSR activation is through the coupling to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+i) into the cytoplasm. This rapid increase in cytosolic calcium is a hallmark of CaSR activation and a key event in its physiological functions.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a multitude of downstream target proteins, influencing cellular processes such as gene expression, proliferation, and differentiation.

Gαi/o-Mediated Pathway

CaSR can also couple to inhibitory G-proteins of the Gαi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), thereby altering the phosphorylation state of numerous cellular proteins and modulating cellular function.

Gα12/13-Mediated Pathway

Coupling of the CaSR to Gα12/13 activates the Rho family of small GTPases, including RhoA. This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing cell shape, motility, and adhesion.

Mitogen-Activated Protein Kinase (MAPK) Cascade

Activation of the CaSR leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation can be initiated through both Gq/11- and Gi/o-dependent pathways, as well as through G-protein-independent mechanisms involving β-arrestin. Phosphorylated ERK1/2 can translocate to the nucleus to regulate the activity of transcription factors, thereby controlling gene expression related to cell proliferation, differentiation, and survival.

β-Arrestin-Mediated Signaling

In addition to its role in receptor desensitization and internalization, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling cascades upon CaSR activation. This can contribute to the sustained activation of the MAPK pathway from intracellular compartments.

Visualizing the Signaling Pathways

The following diagrams illustrate the core downstream signaling pathways initiated by the activation of the Calcium-Sensing Receptor (CaSR) by an agonist such as this compound.

Quantitative Data for CaSR Agonists

| Agonist | Cell Type | Assay | EC50 | Reference |

| Extracellular Ca2+ | HEK293-CaSR | Intracellular Ca2+ Mobilization | ~3-5 mM | General Knowledge |

| Cinacalcet (Allosteric Modulator) | HEK293-CaSR | Intracellular Ca2+ Mobilization | ~20-60 nM | General Knowledge |

| L-Phenylalanine (in presence of Ca2+) | HEK293-CaSR | Intracellular Ca2+ Mobilization | ~3-5 mM | [2] |

| Spermine (in presence of Ca2+) | HEK293-CaSR | Intracellular Ca2+ Mobilization | ~0.1-0.5 mM | [2] |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: EC50 values can vary significantly depending on the cell line, assay conditions, and the presence of other allosteric modulators.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of CaSR agonists. These would be the standard methods to determine the specific activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the activation of the Gαq/11 pathway by a CaSR agonist.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to an agonist.

Materials:

-

HEK293 cells stably expressing the human CaSR (HEK293-CaSR).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with varying concentrations of CaCl2).

-

Test compound (this compound) stock solution.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture: Culture HEK293-CaSR cells to ~90% confluency in a suitable medium.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Addition: Use the instrument's automated injector to add the different concentrations of this compound to the wells.

-

Data Acquisition: Immediately after addition, record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

MAPK (ERK1/2) Activation Assay

This assay is used to confirm the activation of the MAPK signaling cascade downstream of CaSR.

Objective: To measure the dose-dependent increase in the phosphorylation of ERK1/2 in response to an agonist.

Materials:

-

HEK293-CaSR cells.

-

Test compound (this compound).

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Culture and Plating: Culture and plate HEK293-CaSR cells as described above.

-

Serum Starvation: Before stimulation, serum-starve the cells for several hours to reduce basal MAPK activity.

-

Agonist Stimulation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to control for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized signal against the agonist concentration to generate a dose-response curve.

Conclusion

This compound is an agonist of the Calcium-Sensing Receptor. Its mechanism of action is predicted to follow the well-established downstream signaling pathways of CaSR, including the activation of Gαq/11, Gαi/o, and Gα12/13, leading to intracellular calcium mobilization, inhibition of cAMP production, and activation of the MAPK cascade. While the general framework of these pathways is understood, further research is required to elucidate the specific quantitative pharmacology of this compound, including its potency (EC50), efficacy, and potential for biased agonism at the CaSR. The experimental protocols outlined in this guide provide a roadmap for the detailed characterization of this compound and other novel CaSR modulators, which will be crucial for the development of new therapeutic agents targeting this important receptor.

References

Lycoperodine-1 in Neurodegenerative Disease Research: A Technical Guide on its Potential Core Mechanisms

Disclaimer: As of December 2025, direct research investigating the role of Lycoperodine-1 in neurodegenerative diseases is not available in the public domain. This technical guide, therefore, extrapolates the potential therapeutic mechanisms of this compound based on its known function as a Calcium-Sensing Receptor (CaSR) agonist and the established role of CaSR in the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease. The experimental protocols and proposed signaling pathways are based on established methodologies for studying CaSR modulators in a neurobiological context.

Introduction to this compound and the Calcium-Sensing Receptor (CaSR)

This compound is a natural product identified as an agonist of the Calcium-Sensing Receptor (CaSR)[1]. The CaSR is a pleiotropic G-protein-coupled receptor (GPCR) that plays a crucial role in systemic calcium homeostasis[2][3]. Beyond its systemic functions, CaSR is expressed in various cells of the central nervous system (CNS), including neurons, astrocytes, and microglia, where it is implicated in a range of physiological and pathological processes[2][4][5].

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neurons and synaptic connections. Key pathological hallmarks include the aggregation of misfolded proteins (e.g., amyloid-beta and tau in AD), neuroinflammation, and oxidative stress[6][7][8][9]. Emerging evidence points to the involvement of CaSR in these pathological processes, suggesting that its modulation could represent a novel therapeutic strategy.